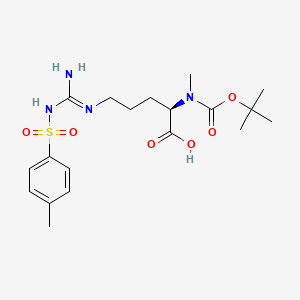

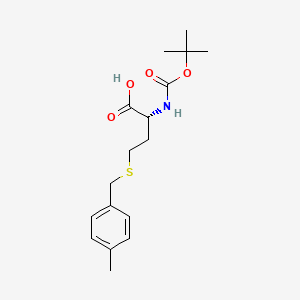

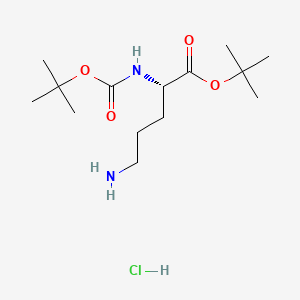

N-Boc-3-(Boc-amino)-D-alanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Boc-3-(Boc-amino)-D-alanine is a compound that has gained significant attention in the field of organic chemistry. It is a derivative of D-alanine and is widely used in the synthesis of peptides and other organic compounds.

Applications De Recherche Scientifique

Protection of Amines

“N-Boc-3-(Boc-amino)-D-alanine” is used in the protection of amines, which is a fundamental and useful transformation in organic synthesis . The tert-butoxycarbonyl (Boc) group has a widely useful functionality for the protection of amines . The greatest attention is due to the extreme stability of the N-Boc group toward catalytic hydrogenolysis and the extreme resistance to basic and nucleophilic conditions .

Deprotection of Amines

In addition to protection, “N-Boc-3-(Boc-amino)-D-alanine” is also used in the deprotection of amines . The Boc group can be easily removed under a variety of conditions , making it a versatile tool in pharmaceutical research and development, as well as manufacturing .

Peptide Synthesis

“N-Boc-3-(Boc-amino)-D-alanine” plays a crucial role in peptide synthesis . Protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis . They can be easily converted into the free amines and are also useful in Merrifield solid-phase peptide synthesis .

Resistance to Racemization

N-Boc amino acids, such as “N-Boc-3-(Boc-amino)-D-alanine”, are resistant to racemization during peptide synthesis . This makes the protocol more applicable in multistep reactions .

Green Chemistry

The use of “N-Boc-3-(Boc-amino)-D-alanine” aligns with the principles of green chemistry . A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described . Mild conditions, inexpensive and an easily available reagent, and absence of any auxiliary substances are the main advantages of this procedure .

Chemoselective Protection

“N-Boc-3-(Boc-amino)-D-alanine” is used in chemoselective protection of amines, amino acids, and peptides . This procedure allows for the selective protection of the α-amino group of dl-lysine .

Mécanisme D'action

Target of Action

N-Boc-3-(Boc-amino)-D-alanine is a versatile building block used in the synthesis of various drugs and bioactive compounds . .

Mode of Action

It’s known that this compound is used in the synthesis of various drugs and bioactive compounds, suggesting that its interaction with its targets and the resulting changes would depend on the specific compound it is used to synthesize .

Biochemical Pathways

It has been shown to be used in the synthesis of active anti-hiv arginine-adenosine compounds targeting the viral tar rna sequence . This suggests that it may play a role in the biochemical pathways related to HIV replication.

Result of Action

The molecular and cellular effects of N-Boc-3-(Boc-amino)-D-alanine’s action would depend on the specific drug or bioactive compound it is used to synthesize. For instance, when used in the synthesis of active anti-HIV arginine-adenosine compounds, it may contribute to the inhibition of HIV replication .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-Boc-3-(Boc-amino)-D-alanine would likely depend on the specific conditions under which the synthesis reactions it is involved in are carried out. For instance, factors such as temperature, pH, and solvent used could potentially affect the efficiency of the synthesis reactions .

Propriétés

IUPAC Name |

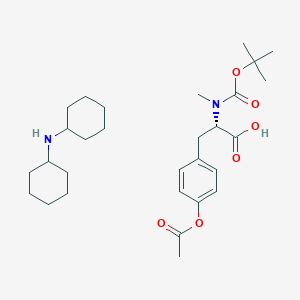

(2R)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O6/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZLUXXCXDIIOK-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-3-(Boc-amino)-D-alanine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

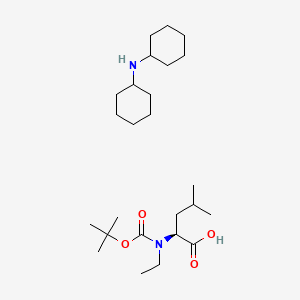

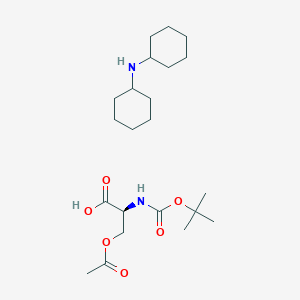

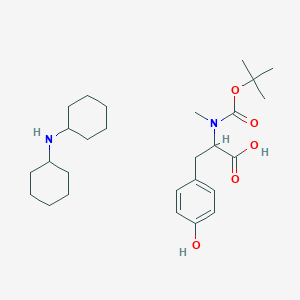

![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)

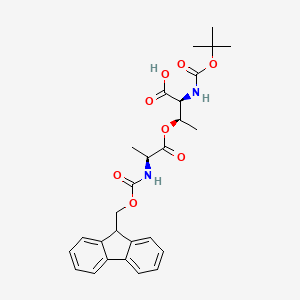

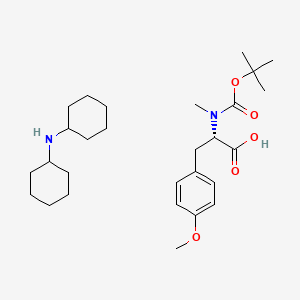

![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)